molecular formula C9H10O5 B14563198 2-(Acetyloxy)ethyl furan-2-carboxylate CAS No. 61892-61-3

2-(Acetyloxy)ethyl furan-2-carboxylate

Cat. No.: B14563198
CAS No.: 61892-61-3
M. Wt: 198.17 g/mol
InChI Key: LZHVUJAWTAVZJE-UHFFFAOYSA-N
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Description

2-(Acetyloxy)ethyl furan-2-carboxylate is an organic compound with the molecular formula C9H10O5. It is an ester derivative of furan-2-carboxylic acid and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its furan ring structure, which is a five-membered aromatic ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)ethyl furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with 2-(acetyloxy)ethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to improve the sustainability and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Acetyloxy)ethyl furan-2-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield furan-2-carboxylic acid and 2-(acetyloxy)ethanol.

    Oxidation: The furan ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form furan-2,5-dicarboxylic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.

    Oxidation: Potassium permanganate or chromium trioxide in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Hydrolysis: Furan-2-carboxylic acid and 2-(acetyloxy)ethanol.

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 2-(Hydroxyethyl) furan-2-carboxylate.

Scientific Research Applications

2-(Acetyloxy)ethyl furan-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Utilized as a flavoring agent and fragrance component in the food and cosmetic industries.

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)ethyl furan-2-carboxylate involves the hydrolysis of the ester bond to release furan-2-carboxylic acid and 2-(acetyloxy)ethanol. The furan-2-carboxylic acid can interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl furan-2-carboxylate: An ester of furan-2-carboxylic acid with ethanol, used as a flavoring agent.

    Methyl furan-2-carboxylate: An ester of furan-2-carboxylic acid with methanol, also used in flavor and fragrance applications.

    2-(Hydroxyethyl) furan-2-carboxylate: A reduction product of 2-(Acetyloxy)ethyl furan-2-carboxylate, used in various chemical syntheses.

Uniqueness

This compound is unique due to its specific ester linkage, which allows for controlled hydrolysis under physiological conditions. This property makes it particularly useful in drug delivery systems where the release of active compounds is desired. Additionally, its furan ring structure imparts distinct chemical and biological properties that differentiate it from other esters of furan-2-carboxylic acid.

Properties

CAS No.

61892-61-3

Molecular Formula

C9H10O5

Molecular Weight

198.17 g/mol

IUPAC Name

2-acetyloxyethyl furan-2-carboxylate

InChI

InChI=1S/C9H10O5/c1-7(10)12-5-6-14-9(11)8-3-2-4-13-8/h2-4H,5-6H2,1H3

InChI Key

LZHVUJAWTAVZJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC(=O)C1=CC=CO1

Origin of Product

United States

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